Cas no 21492-03-5 (cis-4-(hydroxymethyl)piperidin-3-ol)

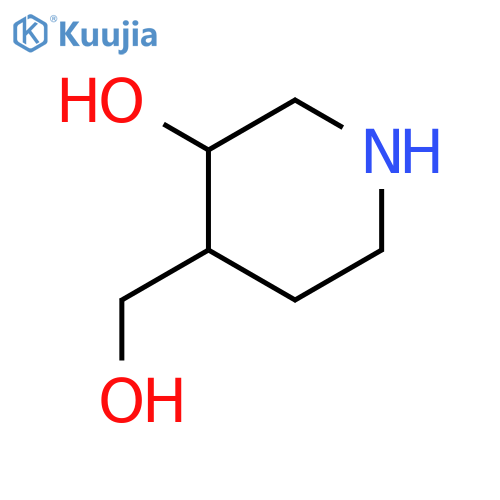

21492-03-5 structure

商品名:cis-4-(hydroxymethyl)piperidin-3-ol

CAS番号:21492-03-5

MF:C6H13NO2

メガワット:131.172921895981

MDL:MFCD09910320

CID:249794

cis-4-(hydroxymethyl)piperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol

- (3R,4S)-Rel-3-Hydroxy-4-piperidinemethanol

- 4-Piperidinemethanol,3-hydroxy-, (3R,4S)-rel-

- cis-3-hydroxy4-piperidinemethanol

- cis-3-hydroxy-4-piperidinemethanol

- Cis-4-(Hydroxymethyl)Piperidin-3-ol

- cis-4-(hydroxymethyl)piperidin-3-ol

-

- MDL: MFCD09910320

- インチ: InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2

- InChIKey: COQKGJIYPZVMSJ-UHFFFAOYSA-N

- ほほえんだ: OCC1CCNCC1O

計算された属性

- せいみつぶんしりょう: 131.09500

- どういたいしつりょう: 131.095

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5A^2

じっけんとくせい

- 密度みつど: 1.111

- ふってん: 278.985°C at 760 mmHg

- フラッシュポイント: 149.481°C

- 屈折率: 1.492

- PSA: 52.49000

- LogP: -0.72210

cis-4-(hydroxymethyl)piperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-100G |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 100g |

¥ 73,590.00 | 2023-03-30 | |

| eNovation Chemicals LLC | D499472-5G |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 5g |

$1660 | 2024-07-21 | |

| eNovation Chemicals LLC | D499472-10G |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 10g |

$2770 | 2024-07-21 | |

| TRC | H948733-1g |

cis-4-(hydroxymethyl)-3-piperidinol |

21492-03-5 | 1g |

$ 340.00 | 2022-06-04 | ||

| Chemenu | CM179417-1g |

(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol |

21492-03-5 | 95% | 1g |

$491 | 2021-08-05 | |

| Advanced ChemBlocks | I-9940-5G |

(3R,4S)-rel-3-hydroxy-4-piperidinemethanol |

21492-03-5 | 97% | 5G |

$2,070 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-500mg |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 500mg |

¥1924.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-10g |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 10g |

¥14450.0 | 2024-04-22 | |

| eNovation Chemicals LLC | D499472-250mg |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 250mg |

$230 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122104-500.0mg |

cis-4-(hydroxymethyl)piperidin-3-ol |

21492-03-5 | 97% | 500.0mg |

¥1924.0000 | 2024-08-03 |

cis-4-(hydroxymethyl)piperidin-3-ol 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

4. Water

21492-03-5 (cis-4-(hydroxymethyl)piperidin-3-ol) 関連製品

- 25333-42-0((R)-(-)-3-Quinuclidinol)

- 76201-95-1(3-Hydroxy-1-methyl-1-azoniabicyclo2.2.2octane)

- 1339027-25-6(3-(propan-2-yl)piperidin-3-ol)

- 34583-34-1((3S)-1-Azabicyclo2.2.2octan-3-ol)

- 220218-57-5(4-(hydroxymethyl)piperidin-3-ol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21492-03-5)cis-4-(hydroxymethyl)piperidin-3-ol

清らかである:99%/99%/99%/99%

はかる:500.0mg/1.0g/5.0g/10.0g

価格 ($):241.0/362.0/1087.0/1811.0